2-(3-Methylbenzoyl)-3,3-di(methylthio)acrylonitrile
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Overview
Description
2-(3-Methylbenzoyl)-3,3-di(methylthio)acrylonitrile is an organic compound that features a benzoyl group substituted with a methyl group at the third position, and an acrylonitrile moiety substituted with two methylthio groups
Scientific Research Applications
2-(3-Methylbenzoyl)-3,3-di(methylthio)acrylonitrile has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Safety and Hazards
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Methylbenzoyl)-3,3-di(methylthio)acrylonitrile typically involves the reaction of 3-methylbenzoyl chloride with 3,3-di(methylthio)acrylonitrile in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The mixture is stirred at room temperature for several hours until the reaction is complete. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using larger reactors and continuous flow processes. The use of automated systems for the addition of reagents and control of reaction conditions ensures consistent product quality and yield. The purification process may involve multiple stages, including distillation, crystallization, and chromatography, to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
2-(3-Methylbenzoyl)-3,3-di(methylthio)acrylonitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: The methylthio groups can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles like thiols, amines, or alcohols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted acrylonitrile derivatives.
Mechanism of Action
The mechanism of action of 2-(3-Methylbenzoyl)-3,3-di(methylthio)acrylonitrile involves its interaction with molecular targets such as enzymes or receptors. The benzoyl group can form hydrogen bonds or hydrophobic interactions with the active site of enzymes, while the acrylonitrile moiety can participate in covalent bonding or nucleophilic addition reactions. The methylthio groups may enhance the compound’s binding affinity and specificity by providing additional points of interaction.
Comparison with Similar Compounds
Similar Compounds
- 2-(3-Methylbenzoyl)-3,3-di(ethylthio)acrylonitrile
- 2-(3-Methylbenzoyl)-3,3-di(phenylthio)acrylonitrile
- 2-(3-Methylbenzoyl)-3,3-di(methylsulfonyl)acrylonitrile
Uniqueness
2-(3-Methylbenzoyl)-3,3-di(methylthio)acrylonitrile is unique due to the presence of two methylthio groups, which can significantly influence its chemical reactivity and biological activity. Compared to similar compounds with different substituents, the methylthio groups provide distinct electronic and steric effects, making this compound particularly useful in specific applications where these properties are advantageous.
Properties
IUPAC Name |
2-(3-methylbenzoyl)-3,3-bis(methylsulfanyl)prop-2-enenitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NOS2/c1-9-5-4-6-10(7-9)12(15)11(8-14)13(16-2)17-3/h4-7H,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLQJLZBZLQXCQF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)C(=C(SC)SC)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NOS2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60380996 |
Source
|
Record name | 2-(3-methylbenzoyl)-3,3-di(methylthio)acrylonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60380996 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
175201-64-6 |
Source
|
Record name | 2-(3-methylbenzoyl)-3,3-di(methylthio)acrylonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60380996 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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